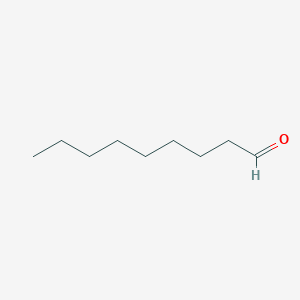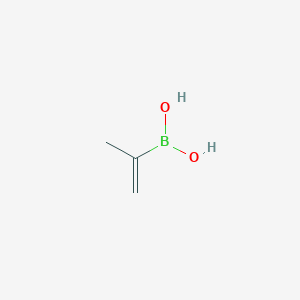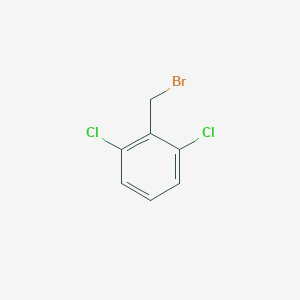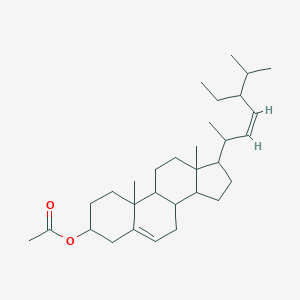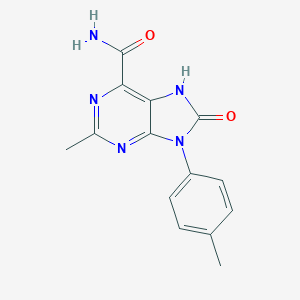
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Purine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. "8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide" belongs to this broad category, which includes compounds with potential antiproliferative, antiviral, and other pharmacological activities.
Synthesis Analysis
Synthesis of purine derivatives often involves multistep chemical reactions, including the alkylation of purine bases, cyclization processes, and substitutions at various positions on the purine ring. For instance, the facile synthesis of 6-cyano-9-substituted-9H-purines provides a pathway to generate purine derivatives through refluxing triethyl orthoformate with specific formamidines, illustrating a common approach to synthesizing complex purine structures (Al‐Azmi et al., 2001).
Molecular Structure Analysis
Purine derivatives exhibit a wide range of molecular structures, with substitutions at various positions leading to significant differences in biological activities. X-ray crystallography has been a critical tool in determining the structures of these compounds, revealing intricate details about their three-dimensional conformations and potential for interactions with biological targets. For example, the structure of 2,6-diamino-9H-purine monohydrate illustrates complex hydrogen-bonding schemes that could be indicative of the interactions seen with similar compounds (Atria et al., 2010).
Chemical Reactions and Properties
Purine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, ring expansions, and electrophilic additions. These reactions are essential for modifying the purine core to achieve desired biological activities. For example, the reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents demonstrates the versatility of purine compounds in undergoing chemical transformations (Higashino et al., 1982).
Scientific Research Applications
Anti-Cancer Potential
A series of derivatives closely related to "8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide" were synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One compound showed significant antiproliferative activity and good selectivity between cancer and normal cells, indicating potential as a selective anti-lung cancer agent. The structure-activity relationship (SAR) studies highlighted the importance of modifications at positions 8 and 9 of the purine core, with specific appendages enhancing the compound's efficacy (Zhao et al., 2018).
Antiviral Activity
Another set of derivatives showed significant in vitro antiviral activity against various RNA and DNA viruses at non-toxic dosage levels. Specific compounds demonstrated promising results in the treatment of Rift Valley fever virus in mice, highlighting potential applications in antiviral therapy (Westover et al., 1981).
Chemical Synthesis and Diversity
Research has also focused on novel synthetic pathways to obtain a large diversity of C-8 and N-9 substituted purines, including compounds structurally related to "8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide". These methodologies allow rapid synthesis of diverse purine derivatives, potentially useful for various biological applications (Bollier et al., 2018).
Biological Activities and Applications
The synthesis and evaluation of new purine derivatives, including 1,3,8-trisubstituted purine-2,6-diones and related compounds, have been explored for their potential biological activities. These studies aim to design agents with promising therapeutic applications, underlining the significance of structural modifications in enhancing biological efficacy (Hayallah & Famulok, 2007).
properties
IUPAC Name |
2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-7-3-5-9(6-4-7)19-13-11(18-14(19)21)10(12(15)20)16-8(2)17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNHSWQISAPVOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)
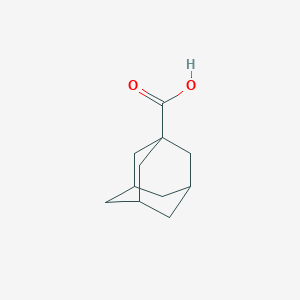
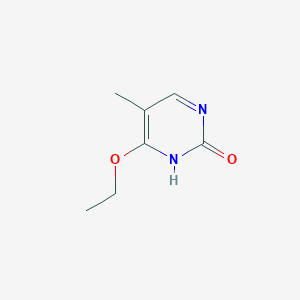
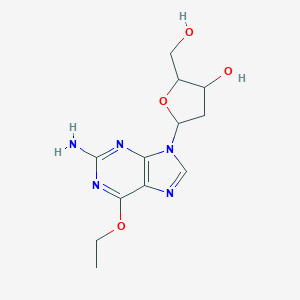
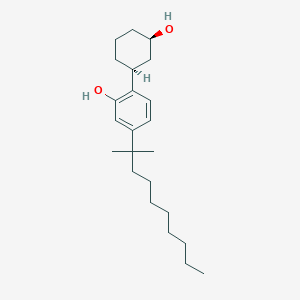
![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)
![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)
